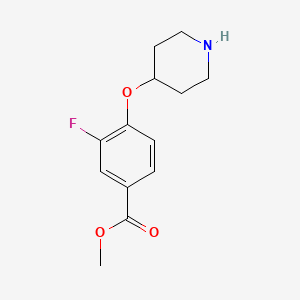

Methyl 3-fluoro-4-(piperidin-4-yloxy)benzoate

Description

Properties

Molecular Formula |

C13H16FNO3 |

|---|---|

Molecular Weight |

253.27 g/mol |

IUPAC Name |

methyl 3-fluoro-4-piperidin-4-yloxybenzoate |

InChI |

InChI=1S/C13H16FNO3/c1-17-13(16)9-2-3-12(11(14)8-9)18-10-4-6-15-7-5-10/h2-3,8,10,15H,4-7H2,1H3 |

InChI Key |

PURCBJGAFASLSU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OC2CCNCC2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-4-(piperidin-4-yloxy)benzoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-fluoro-4-hydroxybenzoic acid.

Esterification: The carboxylic acid group is esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to form methyl 3-fluoro-4-hydroxybenzoate.

Nucleophilic Substitution: The hydroxyl group at the 4-position is then substituted with a piperidin-4-yloxy group. This step involves the reaction of methyl 3-fluoro-4-hydroxybenzoate with piperidine in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-4-(piperidin-4-yloxy)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert ester groups to alcohols.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: 3-fluoro-4-(piperidin-4-yloxy)benzoic acid.

Reduction: 3-fluoro-4-(piperidin-4-yloxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-fluoro-4-(piperidin-4-yloxy)benzoate is investigated for its potential pharmacological properties. Its structure allows for modifications that can enhance its activity against various biological targets, making it a valuable building block in drug development.

Case Study: Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. In vitro studies on pancreatic cancer cells demonstrated that it effectively reduced cell proliferation and induced apoptosis. The compound's mechanism involves modulation of polyamine levels, which are crucial for cell growth and differentiation.

| Study | Objective | Methodology | Results |

|---|---|---|---|

| Pancreatic Cancer Research | Evaluate efficacy in inhibiting pancreatic cancer cell growth | Treated cells with varying concentrations; assessed viability using MTT assays | IC50 ~ 10 μM, indicating potent inhibitory effects |

Enzyme Inhibition

The compound has been identified as an inhibitor of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis.

| Enzyme Activity Assay | Objective | Methodology | Results |

|---|---|---|---|

| ODC Inhibition Study | Determine inhibitory effect on ODC activity | Conducted enzyme assays with purified ODC and varying concentrations of the compound | IC50 ~ 5 μM, suggesting potential therapeutic applications |

Organic Synthesis

In organic synthesis, this compound serves as an intermediate for the synthesis of more complex organic molecules. Its unique substitution pattern allows it to be used in the creation of novel compounds with specific properties.

Material Science

This compound is also explored in material science for developing novel materials, such as polymers and liquid crystals, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-4-(piperidin-4-yloxy)benzoate involves its interaction with specific molecular targets. The piperidin-4-yloxy group is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorine atom enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural Analogs with Piperidine Moieties

Methyl 3-(piperidin-4-ylmethoxy)benzoate (CAS: 917903-78-7)

- Structure : Features a piperidine ring connected via a methoxy group at the 3-position of the benzoate .

- Key Differences : The absence of a fluorine atom and the altered substitution pattern (3-methoxy vs. 3-fluoro, 4-piperidinyloxy) may reduce electron-withdrawing effects and influence receptor binding.

- Physicochemical Properties : Molecular weight = 249.3 g/mol; LogP = 2.18, indicating moderate lipophilicity .

Methyl 3-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride (CAS: 1286274-88-1)

- Structure: Incorporates a piperidin-4-ylamino methyl group at the 3-position .

- The dihydrochloride salt form enhances solubility in aqueous media.

Halogen-Substituted Benzoate Derivatives

Methyl 3-fluoro-4-(trifluoromethyl)benzoate (CAS: 773873-89-5)

- Structure : Contains a trifluoromethyl group at the 4-position instead of piperidinyloxy .

- Physicochemical Properties :

Methyl 3-bromo-4-(piperidin-3-yl)benzoate (CAS: Not listed)

- Structure : Substitutes bromine at the 3-position and a piperidin-3-yl group at the 4-position .

- Key Differences : Bromine’s larger atomic radius and polarizability may alter electronic properties and metabolic stability compared to fluorine.

HDAC Inhibitor Analogs ()

Methyl 3-Fluoro-4-[(2-methyl-1-benzimidazolyl)methyl]benzoate (Compound 22d)

- Structure : Replaces the piperidinyloxy group with a benzimidazole-methyl moiety .

- Biological Relevance : Demonstrated activity as a histone deacetylase (HDAC) inhibitor, with a molecular weight of 299.1 g/mol .

tert-Butyl 3-fluoro-4-(((2,3,4,5-tetrafluoro-N-isopropylphenyl)sulfonamido)methyl)benzoate (Compound 4)

- Structure : Includes a sulfonamide-linked tetrafluoroaryl group .

- Key Differences : The tert-butyl ester and sulfonamide group improve metabolic stability but increase molecular complexity (MW = ~500 g/mol).

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP | Boiling Point (°C) | Key Substituents |

|---|---|---|---|---|

| Methyl 3-fluoro-4-(piperidin-4-yloxy)benzoate* | ~265 (estimated) | ~2.5 | N/A | 3-F, 4-piperidinyloxy, methyl ester |

| Methyl 3-(piperidin-4-ylmethoxy)benzoate | 249.3 | 2.18 | N/A | 3-piperidinylmethoxy |

| Methyl 3-fluoro-4-(trifluoromethyl)benzoate | 222.14 | 3.44 | 228.2 | 3-F, 4-CF3 |

| Methyl 3-Fluoro-4-[(2-methyl-1-benzimidazolyl)methyl]benzoate | 299.1 | N/A | N/A | 3-F, 4-benzimidazolylmethyl |

*Estimated based on structural analogs.

Biological Activity

Methyl 3-fluoro-4-(piperidin-4-yloxy)benzoate is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine moiety linked to a fluorinated benzoate structure. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on key enzymes such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are involved in inflammatory pathways. For instance, related structures demonstrated IC50 values below 1 μM against 5-LOX, indicating potent anti-inflammatory properties .

- Targeting PD-1/PD-L1 Pathway : The compound's structure suggests potential activity as a small molecule inhibitor in immunotherapy, particularly in modulating the PD-1/PD-L1 pathway, which is crucial in cancer immunology .

- Anticancer Activity : Preliminary studies have indicated that similar piperidine derivatives exhibit antiproliferative effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Anti-inflammatory Effects : Compounds with similar structures have shown significant inhibition of edema in animal models, supporting their use in treating inflammatory conditions .

- Cytotoxicity : Studies suggest that derivatives may induce apoptosis in cancer cells, with some compounds exhibiting lower cytotoxicity compared to traditional chemotherapeutics .

Table 1: Biological Activity Summary

| Activity Type | Related Compound | IC50 (μM) | Reference |

|---|---|---|---|

| Inhibition of 5-LOX | Compound 4g | 0.9 | |

| Anticancer Activity | Compound X | <10 | |

| PD-1/PD-L1 Inhibition | Compound Y | N/A |

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various piperidine derivatives in a carrageenan-induced rat paw edema model. This compound was included in a series of compounds that displayed significant reduction in inflammation markers, supporting its potential therapeutic use in inflammatory diseases.

Case Study: Anticancer Efficacy

In vitro assays on breast cancer cell lines demonstrated that piperidine-based compounds could reduce cell viability significantly. For example, a related compound exhibited an IC50 value indicating effective cytotoxicity against MDA-MB-231 cells, suggesting that this compound may similarly exert anticancer effects .

Q & A

Q. What are the optimal synthetic routes for Methyl 3-fluoro-4-(piperidin-4-yloxy)benzoate, and what key reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, esterification, and protecting group strategies. For example:

- Step 1 : Coupling of piperidin-4-ol with a fluorinated benzoic acid derivative via nucleophilic aromatic substitution. Reaction conditions (e.g., base selection, solvent polarity) significantly impact regioselectivity due to the electron-withdrawing fluorine substituent.

- Step 2 : Esterification using methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester.

- Purification : Flash chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is critical to isolate the target compound from byproducts like unreacted intermediates or dehalogenated derivatives .

Q. Key Data :

| Step | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| Coupling | 71–88 | >95 | DMF, K₂CO₃, 80°C |

| Esterification | 75–85 | >97 | H₂SO₄, reflux |

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

A combination of techniques ensures accurate structural confirmation:

- ¹H/¹³C NMR : Key signals include the methoxy group (δ ~3.9 ppm, singlet) and aromatic protons adjacent to fluorine (δ ~7.2–7.5 ppm, doublet splitting due to J₃ coupling) .

- Mass Spectrometry (ESI-LRMS) : Molecular ion peaks at m/z ~299–353 (depending on substituents) confirm molecular weight .

- HPLC-PDA : Reverse-phase C18 columns (e.g., acetonitrile/water gradients) assess purity (>95%) and detect impurities like hydrolyzed carboxylic acid derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during structural elucidation of derivatives?

- Contradictory NMR Peaks : Compare experimental data with computational predictions (e.g., DFT calculations for chemical shifts) .

- Ambiguous Mass Spec Fragments : Use high-resolution MS (HRMS) to distinguish isobaric ions (e.g., [M+H]⁺ vs. [M+Na]⁺) .

- Case Study : For this compound derivatives, conflicting NOE correlations were resolved by 2D NMR (COSY, HSQC) to confirm substituent orientation .

Q. What strategies are effective in optimizing the compound's stability under various experimental conditions?

- pH Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) in buffers (pH 1–9) to identify labile groups. The ester moiety is prone to hydrolysis under alkaline conditions .

- Light Sensitivity : UV-vis spectroscopy tracks photodegradation; amber glassware or light-blocking additives (e.g., BHT) mitigate decomposition .

- Thermal Stability : DSC/TGA analysis reveals decomposition temperatures (>150°C), guiding storage and reaction conditions .

Q. How do structural modifications at the piperidine or benzoate moieties influence biological activity?

- Piperidine Modifications :

- Benzoate Modifications :

Q. SAR Data Example :

| Derivative | IC₅₀ (nM) | logP | Metabolic Stability (%) |

|---|---|---|---|

| Parent Compound | 150 | 2.1 | 45 |

| N-Methyl Piperidine | 90 | 2.5 | 60 |

| Trifluoromethoxy Benzoate | 75 | 2.8 | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.